molecular formula C7H13ClFNO4 B2628269 Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride CAS No. 2580104-07-8

Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride

Cat. No.: B2628269
CAS No.: 2580104-07-8
M. Wt: 229.63
InChI Key: PVRWRMLSIFQEFI-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride, also known as DAPT hydrochloride, is a chemical compound used in scientific research. It is a gamma-secretase inhibitor that has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and other diseases.

Scientific Research Applications

Development of Analytical Methods for PET Radiopharmaceuticals

Fluorine-18 labeled (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid (BAY 1075553) is being investigated in clinical PET studies for its application in the diagnosis and staging of prostate cancer. A rapid quantitative derivatization method was developed to facilitate its transfer to clinics, addressing critical aspects such as chemical identity, specific activity, and stereoisomer ratio analysis (Graham et al., 2013).

Synthesis of Substituted Pyrimidine Derivatives

The transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate and subsequent reactions led to the synthesis of 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8-carboxylates. These compounds have potential applications in various chemical and pharmaceutical research areas (Zupančič et al., 2009).

Selective Recognition of Hydrophilic Compounds

Self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring these from aqueous solutions to organic media. This selective recognition is vital for understanding and designing new materials for chemical separation processes (Sawada et al., 2000).

Asymmetric Synthesis and Structural Analysis

Research on the asymmetric synthesis and crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride has contributed to the development of novel chiral compounds, which are essential for the pharmaceutical industry and for studies related to chirality (Qiu-yan, 2013).

Properties

IUPAC Name

dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRWRMLSIFQEFI-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C[C@@H](C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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